molecular formula C32H36ClNO8 B565391 Toremifene-d6 Citrate CAS No. 1246833-71-5

Toremifene-d6 Citrate

カタログ番号 B565391
CAS番号: 1246833-71-5
分子量: 604.126
InChIキー: IWEQQRMGNVVKQW-JUFCHOJXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Toremifene-d6 Citrate is the deuterium labeled version of Toremifene Citrate . Toremifene Citrate is a second-generation selective estrogen-receptor modulator (SERM) that is being developed for the prevention of osteoporosis . It is used to treat metastatic breast cancer (cancer that has spread) that is hormone-receptor positive in women who have already stopped menstruating (postmenopausal) .


Molecular Structure Analysis

The molecular formula of Toremifene-d6 Citrate is C32H30D6ClNO8 . Its molecular weight is 604.12 .


Physical And Chemical Properties Analysis

The molecular weight of Toremifene-d6 Citrate is 604.12 and its molecular formula is C32H30D6ClNO8 .

作用機序

Toremifene is a nonsteroidal triphenylethylene derivative. It binds to estrogen receptors and may exert estrogenic, antiestrogenic, or both activities, depending on the duration of treatment, animal species, gender, target organ, or endpoint selected .

Safety and Hazards

Toremifene can cause a life-threatening heart rhythm disorder. It’s recommended to stop using Toremifene and call your doctor at once if you have fast or pounding heartbeats, fluttering in your chest, shortness of breath, and sudden dizziness . It’s also advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .

将来の方向性

Toremifene is used in postmenopausal women to treat metastatic breast cancer (cancer that has spread to other parts of the body). Your doctor may test your tumor before prescribing Toremifene . It’s important for you to work closely with your doctor during your treatment. Use this medicine only as directed by your doctor .

特性

{ "Design of the Synthesis Pathway": "Toremifene-d6 Citrate can be synthesized by introducing six deuterium atoms into the toremifene molecule and then reacting it with citric acid to form the citrate salt. The deuterium atoms can be introduced using deuterated reagents in the appropriate steps of the synthesis pathway.", "Starting Materials": [ "Toremifene", "Deuterated reagents", "Citric acid", "Sodium hydroxide", "Water", "Organic solvents" ], "Reaction": [ "Step 1: Introduce deuterium atoms into toremifene using deuterated reagents in appropriate steps.", "Step 2: React the deuterated toremifene with citric acid in the presence of sodium hydroxide and water to form the citrate salt.", "Step 3: Isolate and purify the toremifene-d6 citrate salt." ] }

CAS番号

1246833-71-5

製品名

Toremifene-d6 Citrate

分子式

C32H36ClNO8

分子量

604.126

IUPAC名

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-bis(trideuteriomethyl)ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C26H28ClNO.C6H8O7/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-16H,17-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-;/i1D3,2D3;

InChIキー

IWEQQRMGNVVKQW-JUFCHOJXSA-N

SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

同義語

2-[4-[(1Z)-4-Chloro-1,2-diphenyl-1-butenyl]phenoxy]-N,N-(dimethyl-d6)ethanamine 2-Hydroxy-1,2,3-propanetricarboxylate;  FC 1157a-d6;  Fareston-d6;  NK 622-d6;  NSC 613680-d6; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。